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molecular formula C6H4N2O2 B8768856 2-oxo-2-(furan-2-yl)diazoethane

2-oxo-2-(furan-2-yl)diazoethane

Cat. No. B8768856
M. Wt: 136.11 g/mol
InChI Key: MDQQKKCHFUTSHJ-UHFFFAOYSA-N
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Patent
US09173401B2

Procedure details

N-Nitroso-N-methylurea (16.14 g, 61.53 mmol) was treated with a concentrated NaOH aqueous solution to produce diazomethane. The diazomethane was combined with dry ether (100 ml), dried over KOH, and the resulting ethereal solution was cooled in an ice-salt bath. A solution of furan-2-carbonyl chloride (1.6 g, 12.3 mmol) in dry ether (25 ml) was then added very slowly to the diazomethane solution. The reaction mixture was stirred overnight at room temperature. The solvent was evaporated to dryness (under an argon atmosphere, and keeping the water bath temperature below 25° C.), and the resulting crude material was purified by column chromatography using 230-400 mesh silica gel and 1% triethylamine in DCM solvent system. Evaporation of solvent yielded 2-diazo-1-(furan-2-yl)ethanone as a yellow oil (900 mg, 49%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](=[CH2:3])=[N-:2].[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9](Cl)=[O:10]>CCOCC>[N+:1](=[CH:3][C:9]([C:5]1[O:4][CH:8]=[CH:7][CH:6]=1)=[O:10])=[N-:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over KOH
TEMPERATURE
Type
TEMPERATURE
Details
the resulting ethereal solution was cooled in an ice-salt bath
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness (under an argon atmosphere
CUSTOM
Type
CUSTOM
Details
the water bath temperature below 25° C.
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=[N-])=CC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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